(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Description
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a benzoyl group at position 2. Its molecular formula is C₁₄H₉ClN₂O, with a molecular weight of 256.69 g/mol (CAS: 1634647-81-6) . The compound is synthesized via cyclization reactions involving halogenated pyridine intermediates and ketone-containing reagents, as evidenced by methodologies described in imidazo[1,2-a]pyridine derivatization studies . Its structural rigidity and electron-deficient aromatic system make it a scaffold of interest in medicinal chemistry, particularly for targeting ion channels and enzymes .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRMNRMPLDFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Steps
Preparation of N,N-Dimethyl-N'-2-(5-Chloropyridin-2-yl)carboxamidine Intermediate:
-
- Without purification, react the intermediate with α-chloroacetophenone under alkaline conditions in a suitable solvent such as DMF, dioxane, or toluene at temperatures between 60°C and 160°C for 3 to 15 hours.
- Cool the reaction mixture to room temperature to precipitate the product.
- Perform suction filtration, wash with water and saturated salt solution, and dry with anhydrous sodium sulfate.
- Recrystallize the crude product to obtain the pure compound.
Reaction Conditions and Solvents
| Step | Reaction Conditions | Solvents | Alkali Used |
|---|---|---|---|
| 1 | 40-100°C, 3-8 hours | DMF-DMA | None |
| 2 | 60-160°C, 3-15 hours | DMF, Dioxane, Toluene | Sodium bicarbonate, Sodium hydroxide |
Analysis of Preparation Methods
The method described offers several advantages, including mild reaction conditions, ease of operation, and high product purity. The use of readily available starting materials and common solvents makes this method suitable for both laboratory and industrial-scale production.
Benefits of the Method
- Mild Reaction Conditions: The temperatures and reaction times are well-controlled, reducing the risk of side reactions and improving product stability.
- Easy Operation: The steps involved are straightforward, with minimal purification required for the intermediate, simplifying the overall process.
- High Product Purity: The recrystallization step ensures that the final product has high purity, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives similar to (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity against various tumor types, including breast and lung cancers .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of protein kinases involved in cancer cell proliferation. The compound's ability to interfere with signaling pathways critical for cancer cell survival has been documented in several studies, showcasing its potential as a lead compound for drug development .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under harsh conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics. |
| Study B | Antimicrobial Effects | Showed effective inhibition of Staphylococcus aureus growth at low concentrations, suggesting potential for topical antibacterial formulations. |
| Study C | Polymer Development | Reported improved tensile strength and thermal resistance in polymers synthesized with this compound as a monomer. |
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Fluoro and Bromo Analogues
- However, its lower molecular weight and weaker electronegativity may diminish binding affinity in biological targets relative to the chloro analogue.
- (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: Bromine’s larger atomic radius increases steric bulk, which could hinder interactions in tight enzymatic pockets. No direct activity data is available, but bromo-substituted imidazo[1,2-a]pyridines often exhibit altered pharmacokinetics .
Difluoroalkyl Derivatives
- (6-Chloro-2-(1,1-difluoro-3-phenylpropyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (7e): This derivative incorporates a gem-difluoroalkyl chain at position 2, synthesized in 53% yield as a yellow oil . The difluoro group enhances metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogues. Its logP value is likely higher than the parent compound, favoring membrane permeability .
Substituent Variations on the Aromatic Ring
Hydroxyphenyl Substitution
- (6-Chloroimidazo[1,2-a]pyridin-3-yl)(2-hydroxyphenyl)methanone (174d): The addition of a hydroxyl group on the phenyl ring (C₁₄H₉ClN₂O₂, MW: 273.05 g/mol) introduces hydrogen-bonding capability, improving solubility in polar solvents. However, this modification reduces synthetic yield to 50% compared to non-hydroxylated derivatives .
Dichlorophenyl Substitution
- No direct biological data is reported, but dual chloro-substituted compounds often show improved IC₅₀ values in kinase assays .
Heterocycle-Modified Analogues
Pyridazine-Based Compound
- (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone (C₁₃H₈ClN₃O, MW: 257.68 g/mol, CAS: 90734-72-8) : Replacing the pyridine ring with pyridazine alters electronic distribution, reducing basicity (predicted pKa = 1.11) . This derivative’s density (1.40 g/cm³) is higher than the pyridine-based parent compound, suggesting tighter crystal packing.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Biological Activity
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a chloroimidazo moiety and a phenylmethanone group, which contribute to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H9ClN2O
- Molecular Weight : 256.69 g/mol
- CAS Number : 1634647-81-6
The compound is synthesized through the reaction of 6-chloroimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base like triethylamine, followed by heating to promote product formation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis induction |
| A549 (lung) | 15.0 | Caspase activation |
| HeLa (cervical) | 10.0 | Cell cycle arrest |
These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in DNA replication and repair processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its chlorinated structure enhances binding affinity to certain protein targets compared to non-chlorinated analogs .
Case Studies
-
In Vivo Studies on Tumor Models
A study evaluated the efficacy of this compound in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. -
Synergistic Effects with Other Agents
Combining this compound with established chemotherapeutics like doxorubicin showed enhanced anticancer effects in vitro. The combination therapy resulted in lower IC50 values for both agents, suggesting a synergistic mechanism that could improve treatment outcomes .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (6-chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone?
The compound can be synthesized via a one-pot, three-component reaction involving pyridine derivatives, phenacyl bromide, and thiocyanate under catalyst-free conditions, yielding substituted imidazo[1,2-a]pyridines in good yields . Alternatively, I2-catalyzed intramolecular oxidative amination of C(sp<sup>3</sup>)–H bonds provides a green and efficient route, achieving 81–93% yields for electron-rich pyridine substrates under neat conditions .
Q. How is structural confirmation performed for this compound and its derivatives?
Characterization typically involves multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C), ESI-MS, and elemental analysis. For example, in derivatives, <sup>1</sup>H NMR signals for the imidazo[1,2-a]pyridine core appear at δ 7.15–8.37 ppm, while ESI-MS confirms molecular weights (e.g., [M+H]<sup>+</sup> 310 for related analogs) . Melting points (e.g., 104–105°C for chloro-substituted analogs) and chromatographic purity (HPLC) are also critical .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, structurally related imidazo[1,2-a]pyridines require precautions against inhalation, skin contact, and eye exposure. Use of fume hoods, gloves, and protective eyewear is advised. Waste disposal should follow institutional guidelines for halogenated heterocycles .
Advanced Research Questions
Q. How can computational chemistry optimize the design of imidazo[1,2-a]pyridine analogs with enhanced bioactivity?
Ligand efficiency and molecular weight reduction can be achieved via structure-activity relationship (SAR) studies guided by docking simulations. For example, replacing phenyl groups with fluorinated or cyano substituents (e.g., 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile) improves target binding affinity, as demonstrated in kinase inhibition studies .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
Divergent antileishmanial or antitrypanosomal activities (e.g., IC50 variations) may arise from substituent effects on lipophilicity or hydrogen bonding. Systematic SAR analysis, logP measurements, and crystallographic studies of target binding (e.g., protease active sites) can clarify mechanisms .
Q. How does the introduction of trifluoromethyl groups impact metabolic stability and target selectivity?
Isosteric replacement of methyl with trifluoromethyl groups in analogs (e.g., 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine) enhances metabolic stability by reducing cytochrome P450 oxidation. This modification also improves selectivity for kinases like GSK-3β by optimizing steric and electronic interactions .
Q. What experimental approaches validate the proposed reaction mechanisms for imidazo[1,2-a]pyridine synthesis?
Mechanistic studies for I2-catalyzed reactions involve kinetic isotope effects (KIEs) and trapping of intermediates. For example, deuterium labeling at the C(sp<sup>3</sup>)–H bond and monitoring via <sup>1</sup>H NMR confirm a radical-mediated pathway in oxidative cycloamination .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Three-component reaction | Catalyst-free, RT, 24 h | 65–78 | |
| I2-catalyzed amination | Neat, 80°C, 12 h | 81–93 | |
| POCl3/DMF formylation | Reflux, 8 h | 70–85 |
Table 2: Structural Characterization Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
